![molecular formula C24H34ClNO3 B2951601 1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride CAS No. 1216553-82-0](/img/structure/B2951601.png)

1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperidine, a common organic compound used in the synthesis of many pharmaceuticals . The presence of the biphenyl group suggests that it may have unique electronic properties, as biphenyls are often used in electronic materials .

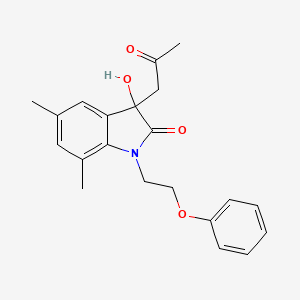

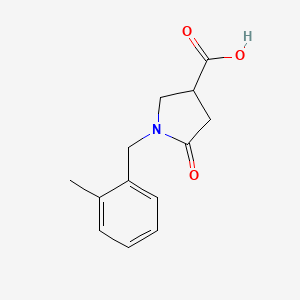

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl and piperidine groups. The biphenyl group could potentially exhibit interesting electronic properties, while the piperidine group could introduce basicity into the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperidine group could potentially undergo reactions typical of amines, such as acylation or alkylation . The biphenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Environmentally Benign Catalysis

The compound is related to 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which has been utilized in an environmentally benign, TEMPO-catalyzed alcohol oxidation system. This system employs recyclable hypervalent iodine(III) reagents for the oxidation of alcohols to carbonyl compounds, showcasing high efficiency and tolerance for various functional groups. The process is notable for its application in synthesizing key intermediates with minimal environmental impact (Li & Zhang, 2009).

Fungal Laccase-Catalyzed Degradation

Research on hydroxy polychlorinated biphenyls (PCBs), toxic metabolites of PCBs known for strong endocrine disruption, has shown that laccases from fungi like Trametes versicolor can degrade hydroxy PCBs. This process is enhanced by mediators such as the 2,2,6,6-tetramethylpiperidine-N-oxy radical, indicating potential applications in environmental remediation of PCB-contaminated sites (Keum & Li, 2004).

Advanced Material Synthesis

The synthesis of biologically active compounds and materials, including those with fluorescent properties and potential anticancer agents, often involves complex intermediates resembling the core structure of the compound . For instance, the creation of fluorescent films from acrylates derived from reactions involving piperidin-4-ols highlights the versatility of these compounds in synthesizing materials with novel properties (Soboleva et al., 2017).

Radical Chemistry in Organic Synthesis

The compound's structural relatives play a crucial role in radical chemistry, including the mediation of redox reactions in synthetic organic chemistry. This has implications for the development of new synthetic pathways, including those involving ketenes and other reactive intermediates, offering pathways to synthesize a wide range of organic compounds with high specificity and efficiency (Allen et al., 1999).

Electrochemical Applications

Derivatives of tetramethylpiperidin-1-oxyl, including those functionalized for increased solubility or reactivity, find use in electrochemical applications such as the investigation of ionic liquids or as cathode materials in organic radical batteries. These applications demonstrate the potential for compounds related to "1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride" in energy storage and conversion technologies (Strehmel et al., 2008).

Future Directions

Properties

IUPAC Name |

1-[2-hydroxy-3-(4-phenylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3.ClH/c1-23(2)14-20(26)15-24(3,4)25(23)16-21(27)17-28-22-12-10-19(11-13-22)18-8-6-5-7-9-18;/h5-13,20-21,26-27H,14-17H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPJGCJWVEFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)(C)C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2951521.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)

![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)